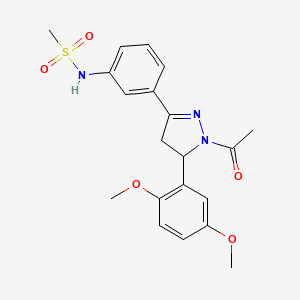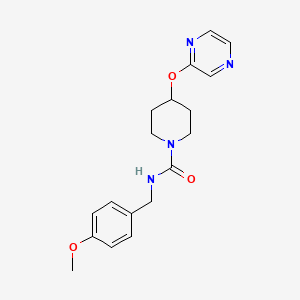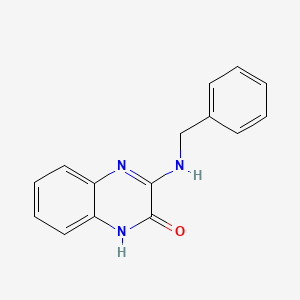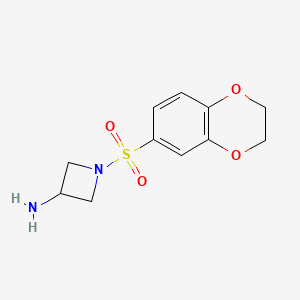
N-(3-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with an acetyl group and a dimethoxyphenyl group. The molecule also contains a phenyl ring and a methanesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The pyrazole ring is substituted with an acetyl group and a dimethoxyphenyl group. The molecule also contains a phenyl ring and a methanesulfonamide group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the acetyl group could undergo hydrolysis, and the methanesulfonamide group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the acetyl and methanesulfonamide groups could influence its solubility, and the aromatic rings could contribute to its stability .科学的研究の応用
Interaction and Solvation Dynamics
The scientific research into compounds structurally related to N-(3-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide primarily focuses on their interaction and solvation dynamics in various solvents. These studies provide valuable insights into the molecular interactions and properties of pyrazoline derivatives and related compounds.
- Molecular Interactions and Solvation Dynamics : Research on quinoxaline derivatives, which share structural similarities with the specified compound, reveals the impact of temperature and concentration on molecular interactions within solvents. These studies examine volumetric and acoustic properties to understand solute-solute, solute-solvent, and solvent-solvent interactions, contributing to our knowledge of chemical behavior and solvation dynamics (Raphael et al., 2015).
Synthesis and Characterization
Another avenue of research is the synthesis and characterization of pyrazoline derivatives, which are of interest due to their potential applications in materials science and as bioactive molecules.
- Synthesis Techniques : Studies demonstrate solvent-free methods for synthesizing pyrazoline derivatives, highlighting efficient approaches that yield compounds with varied substituents. These methods are significant for developing novel materials and drugs with tailored properties (Thirunarayanan & Sekar, 2016).
Biological Activity
Research into pyrazoline derivatives also extends into biological activity, where these compounds are evaluated for their potential therapeutic applications.
- Anti-inflammatory and Antimicrobial Properties : Novel pyrazoline derivatives bearing urea, thiourea, and sulfonamide moieties have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These studies are crucial for the development of new therapeutic agents with enhanced efficacy and specificity (Keche et al., 2012).
将来の方向性
特性
IUPAC Name |
N-[3-[2-acetyl-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-13(24)23-19(17-11-16(27-2)8-9-20(17)28-3)12-18(21-23)14-6-5-7-15(10-14)22-29(4,25)26/h5-11,19,22H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPDIMZQJOXDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2609427.png)



![3,5-dimethyl-N-[(2-methylphenyl)carbamothioyl]adamantane-1-carboxamide](/img/structure/B2609437.png)
![(3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone](/img/structure/B2609438.png)

![7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2609442.png)
![8-(4-Methoxyphenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2609443.png)
![(3Z)-1-(3-fluorobenzyl)-3-{[(5-methylisoxazol-3-yl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2609445.png)

![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2609448.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2609449.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)